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molecular formula C10H7Cl2NO2 B019021 5-Chloroacetyl-6-chlorooxindole CAS No. 118307-04-3

5-Chloroacetyl-6-chlorooxindole

Cat. No. B019021
M. Wt: 244.07 g/mol
InChI Key: LWWVMDRRHHCTMZ-UHFFFAOYSA-N
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Patent
US07790886B2

Procedure details

Triethylsilane (57.2 gm) was added slowly to the reaction mixture of 5-(2-Chloro acetyl) -6-chloro oxindole (50.0 gm) and trifluoroacetic acid (175 mL) below the temperature of 45° C. The reaction was maintained at 40-45° C. for 6 hours. The reaction mass was cooled to 0° C. to -5° C. and maintained stirring for 90 minutes. The separated solid was filtered and washed with water (50 mL). Then the wet compound was further slurred in water (250 mL) for 90 minutes. The resultant solid was filtered, washed with water (50 mL) and dried at a temperature of 70-75° C. to afford 5-(2-chloroethyl) -6-chloro oxindole (43.5 gm).
Quantity
57.2 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([SiH](CC)CC)C.[Cl:8][CH2:9][C:10]([C:12]1[CH:13]=[C:14]2[C:18](=[CH:19][C:20]=1[Cl:21])[NH:17][C:16](=[O:22])[CH2:15]2)=O.FC(F)(F)C(O)=O>>[Cl:8][CH2:9][CH2:10][C:12]1[CH:13]=[C:14]2[C:18](=[CH:19][C:20]=1[Cl:21])[NH:17][C:16](=[O:22])[CH2:15]2

Inputs

Step One
Name
Quantity
57.2 g
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
50 g
Type
reactant
Smiles
ClCC(=O)C=1C=C2CC(NC2=CC1Cl)=O
Name
Quantity
175 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
42.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirring for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass was cooled to 0° C. to -5° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained
FILTRATION
Type
FILTRATION
Details
The separated solid was filtered
WASH
Type
WASH
Details
washed with water (50 mL)
WAIT
Type
WAIT
Details
Then the wet compound was further slurred in water (250 mL) for 90 minutes
Duration
90 min
FILTRATION
Type
FILTRATION
Details
The resultant solid was filtered
WASH
Type
WASH
Details
washed with water (50 mL)
CUSTOM
Type
CUSTOM
Details
dried at a temperature of 70-75° C.

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
ClCCC=1C=C2CC(NC2=CC1Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 43.5 g
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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